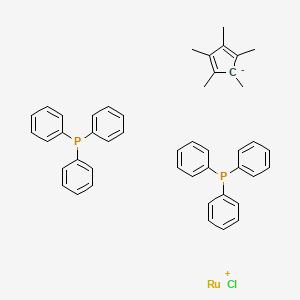

Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II), 99%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II), or Cp*Ru(PPh3)2, is a ruthenium-based complex with a wide range of applications in scientific research. Cp*Ru(PPh3)2 is a complex that has been studied for its unique properties, including its ability to act as a catalyst for a variety of reactions. The complex has been used in the synthesis of a variety of compounds and has been studied for its potential applications in medicine and biochemistry.

科学的研究の応用

Catalyst for Cycloaddition of Azides with Acetylenes

Cp*RuCl(PPh3)2 is employed as a catalyst in the cycloaddition of azides with acetylenes . This reaction produces exclusively 1,5-disubstitutedtriazoles, in contrast to the 1,4-regiochemistry commonly observed with copper catalysis .

Enabling Use of Internal Acetylenes

Ruthenium catalysis, with Cp*RuCl(PPh3)2 as a catalyst, enables the use of internal acetylenes in "click cycloadditions" . This expands the range of substrates that can be used in these reactions.

Regioselective Fusion of Organic Azides and Terminal Alkynes

Cp*RuCl(PPh3)2 is an effective catalyst for the regioselective “fusion” of organic azides and terminal alkynes . This results in the production of 1,5-disubstituted 1,2,3-triazoles .

Participation of Internal Alkynes in Catalysis

Internal alkynes also participate in this catalysis, resulting in fully substituted 1,2,3-triazoles . This is a unique feature of the Cp*RuCl(PPh3)2 catalyst.

Metal-Catalyzed Living Radical Polymerization

Cp*RuCl(PPh3)2 is also used in metal-catalyzed living radical polymerization . This is a type of polymerization where the growth of polymer chains proceeds via a free radical reaction, but in a controlled manner.

Synthesis of Phenyl Vinylidene Complex

With phenylacetylene, Cp*RuCl(PPh3)2 gives the phenyl vinylidene complex . This reaction is an example of the compound’s use in the synthesis of organometallic complexes.

作用機序

Target of Action

It is known that this compound is used in a variety of organometallic synthetic and catalytic transformations .

Mode of Action

Cp*RuCl(PPh3)2 undergoes a variety of reactions often involving substitution of the chloride . For instance, with phenylacetylene, it gives the phenyl vinylidene complex . Displacement of one PPh3 by carbon monoxide affords a chiral compound . These reactions indicate that the compound interacts with its targets through a process of ligand exchange.

Biochemical Pathways

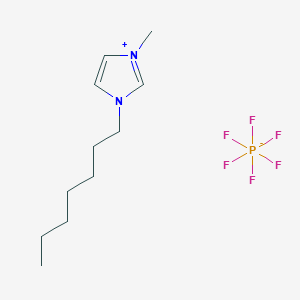

It is known that this compound serves as a catalyst for a variety of specialized reactions . For example, in the presence of NH4PF6, it catalyzes the isomerization of allylic alcohols to the corresponding saturated carbonyls .

Pharmacokinetics

It is known that this compound is an air-stable orange crystalline solid and is soluble in chloroform, dichloromethane, and acetone , which may influence its bioavailability.

Result of Action

It is known that this compound is used in a variety of organometallic synthetic and catalytic transformations , indicating that it can induce significant changes at the molecular level.

Action Environment

It is known that this compound is air-stable , suggesting that it is relatively resistant to degradation in the presence of oxygen.

特性

IUPAC Name |

chlororuthenium(1+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;triphenylphosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.C10H15.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-7(2)9(4)10(5)8(6)3;;/h2*1-15H;1-5H3;1H;/q;;-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWRJPOOFGXEKF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H45ClP2Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746198 |

Source

|

| Record name | Chlororuthenium(1+) 1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide--triphenylphosphane (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

796.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92361-49-4 |

Source

|

| Record name | Chlororuthenium(1+) 1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide--triphenylphosphane (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH](/img/structure/B6336236.png)

![2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336240.png)

![2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336244.png)

![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6336258.png)